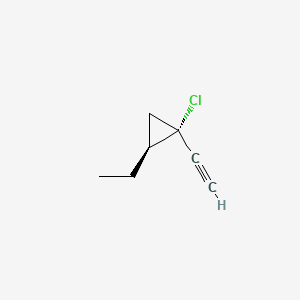
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is a chemical compound with the molecular formula C7H9Cl It is a cyclopropane derivative where the cyclopropane ring is substituted with a chlorine atom, an ethyl group, and an ethynyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-chloro-2-ethyl-1-ethynylcyclopropane with a suitable cyclopropanating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and ethynyl groups can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include oxidized forms of the ethyl and ethynyl groups.
Reduction Reactions: Products include reduced forms of the compound with hydrogenated groups.
Scientific Research Applications
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclopropane derivatives with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) involves its interaction with molecular targets through its functional groups. The chlorine atom, ethyl group, and ethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to specific enzymes or receptors, leading to changes in biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane,1-ethyl-2-methyl-,cis-: Similar in structure but with a methyl group instead of a chlorine atom.
Cyclopropane,1-ethyl-2-pentyl-: Similar in structure but with a pentyl group instead of an ethynyl group.
Uniqueness
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is unique due to the presence of the chlorine atom and the ethynyl group in a cis configuration. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9Cl |
|---|---|
Molecular Weight |
128.60 g/mol |
IUPAC Name |
(1S,2S)-1-chloro-2-ethyl-1-ethynylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-3-6-5-7(6,8)4-2/h2,6H,3,5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
BFBPIZUHPQKIFI-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]1(C#C)Cl |
Canonical SMILES |
CCC1CC1(C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















